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Compound of Interest

Compound Name: Olomoucine li

Cat. No.: B1249779

For researchers in oncology, neurobiology, and virology, the selection of a suitable cyclin-
dependent kinase (CDK) inhibitor is a critical decision. Olomoucine Il and Roscovitine, both
purine-based ATP-competitive inhibitors, have been instrumental in dissecting the roles of
CDKs in cellular processes. This guide provides a detailed, data-driven comparison of their
potency and selectivity to aid researchers in making an informed choice for their specific
experimental needs.

Potency Comparison: A Head-to-Head Look at CDK
Inhibition
The inhibitory activity of Olomoucine Il and Roscovitine has been evaluated against a panel of

cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values from a direct
comparative study are summarized below, offering a clear view of their respective potencies.
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Kinase Target Olomoucine Il IC50 (uM) Roscovitine IC50 (pM)
CDK1/cyclin B 7.6 0.65

CDK2/cyclin A - 0.7

CDK2/cyclin E 0.1 0.7

CDK4/cyclin D1 19.8 >100

CDK5/p35 - 0.16

CDK7/cyclin H 0.45 0.49

CDKO9/cyclin T 0.06

ERK1 - 34

ERK2 >100 14

Data compiled from multiple sources. Note that direct comparison values are prioritized where
available. Dashes indicate that data was not available in the comparative studies reviewed.

As the data indicates, Roscovitine is a more potent inhibitor of CDK1, CDK2, and CDKS5 than
Olomoucine Il.[1] Conversely, Olomoucine Il demonstrates significantly higher potency
against CDK9/cyclin T. Both compounds are relatively weak inhibitors of CDK4/cyclin D1.

Selectivity Profile: Beyond the Primary CDK Targets

While both compounds are primarily known as CDK inhibitors, their selectivity profiles across
the broader kinome are crucial for interpreting experimental results and anticipating potential
off-target effects.

Roscovitine, also known as Seliciclib, has been profiled against a larger panel of kinases. In a
148-kinase screen, it was found to be highly specific for CDKs.[2] Other kinases were only
inhibited at much higher micromolar concentrations.[2] These off-target kinases include CaM
kinase 2, CK1a, CK1d, DYRK1A, EPHB2, ERK1, ERK2, FAK, and IRAK4.[2]

Olomoucine Il has been shown to be selective for CDKs over at least 10 other kinases, with
IC50 values greater than 100 uM for these kinases. However, it is a more potent inhibitor of
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CDKO9 than Roscovitine.[3] This difference in selectivity, particularly concerning CDK®9, is a key
differentiator between the two compounds.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following
diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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